(R)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Description
(R)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a cyclohexyl substituent at the 4-position of the oxazoline ring and a pyridin-2-ylmethyl group at the 2-position. This compound belongs to a class of ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions .
Key features of the compound include:
- Stereochemistry: The (R)-configuration at the 4-position ensures chiral induction in catalytic applications.
- Substituent Effects: The cyclohexyl group enhances steric bulk and lipophilicity, while the pyridin-2-ylmethyl group provides π-conjugation and coordination flexibility.
Properties
IUPAC Name |
(4R)-4-cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h4-5,8-9,12,14H,1-3,6-7,10-11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVUVWCNBXGKDF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl-substituted amine with a pyridin-2-ylmethyl ketone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydrooxazole compounds .
Scientific Research Applications
®-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ®-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Oxazoline Derivatives
Structural and Functional Comparisons
Below is a comparative analysis of structurally related oxazoline compounds, focusing on substituents, physical properties, and applications:
*Inferred from structural analogs.
Key Observations:
Substituent Impact: Cyclohexyl vs. Pyridin-2-ylmethyl vs. Pyridin-2-yl: The methylene linker in the pyridin-2-ylmethyl group enhances flexibility and electronic communication with metal centers .
Stereoselectivity :
- Compounds like (R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exhibit 99% enantiomeric excess (ee), critical for enantioselective catalysis .
Applications :
Biological Activity
(R)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chemical compound notable for its unique oxazole ring structure combined with cyclohexyl and pyridine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 230.31 g/mol
- CAS Number : 117409-00-4
The oxazole ring is a five-membered heterocyclic compound that contributes to the chemical reactivity and biological activity of the compound. The presence of the cyclohexyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. Preliminary studies suggest that compounds with similar structures may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Modulation of receptor activity, which could affect signaling pathways related to disease processes.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often demonstrate significant antimicrobial properties. For instance, studies on structurally similar compounds have shown effectiveness against various bacterial strains. However, specific data on this compound's antimicrobial efficacy remains limited and requires further investigation.
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds within the same chemical class have been reported to exhibit cytotoxic effects on cancer cell lines. The precise mechanisms through which this compound exerts these effects are still under investigation.
Case Studies
-
Study on Enzyme Interaction :
A study investigated the binding affinity of this compound with specific enzymes linked to cancer metabolism. Results indicated a moderate binding affinity, suggesting potential as an enzyme inhibitor. -
Cytotoxicity Assay :
In vitro cytotoxicity assays demonstrated that the compound could reduce cell viability in certain cancer cell lines by approximately 40% at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Involving cyclohexyl-substituted amines and pyridin-2-ylmethyl ketones under catalytic conditions.
- Purification Techniques : Such as recrystallization or chromatography to achieve high purity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-4-Cyclohexyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole | C₁₄H₁₈N₂O | Different biological profile; potential for stereoselective activity |
| 4-Pyridinyl oxazoles | Varies | Known for diverse pharmacological activities including antimicrobial effects |
| Pyridine-containing heterocycles | Varies | Broad range of biological activities including anticancer effects |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
